molecular formula C22H16N4NaO7S2+ B13742106 Java Red A CAS No. 6406-66-2

Java Red A

Cat. No.: B13742106
CAS No.: 6406-66-2
M. Wt: 535.5 g/mol
InChI Key: ILTGBRCWJYLHTC-UHFFFAOYSA-N
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Description

Java Red A is a synthetic azo dye commonly used in various industrial applications. It is known for its vibrant red color and is often utilized in textiles, food products, and cosmetics. The compound is characterized by its stability and ability to produce consistent color under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Java Red A is typically synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a phenol or naphthol derivative under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Java Red A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Oxidized products may include quinones and other oxygenated derivatives.

    Reduction: Aromatic amines are the primary products of reduction.

    Substitution: Substituted aromatic compounds with functional groups like nitro or sulfonic acid groups.

Scientific Research Applications

Java Red A has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of reaction mechanisms.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of new materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of Java Red A involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, affecting their function. The pathways involved in these interactions are complex and depend on the specific conditions and environment in which the compound is used.

Comparison with Similar Compounds

Java Red A is compared with other azo dyes, such as Allure Red and Sunset Yellow. While all these compounds share the azo functional group, this compound is unique in its specific structure and properties. It offers better stability and a more vibrant color compared to some other azo dyes. Similar compounds include:

    Allure Red: Another azo dye used in food and cosmetics.

    Sunset Yellow: A widely used azo dye in the food industry.

    Tartrazine: Known for its use in beverages and pharmaceuticals.

This compound stands out due to its specific applications and the unique properties it imparts to the products in which it is used.

Properties

CAS No.

6406-66-2

Molecular Formula

C22H16N4NaO7S2+

Molecular Weight

535.5 g/mol

IUPAC Name

sodium;6-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H16N4O7S2.Na/c27-21-12-1-14-13-19(35(31,32)33)10-11-20(14)22(21)26-25-16-4-2-15(3-5-16)23-24-17-6-8-18(9-7-17)34(28,29)30;/h1-13,27H,(H,28,29,30)(H,31,32,33);/q;+1

InChI Key

ILTGBRCWJYLHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+]

Origin of Product

United States

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